![molecular formula C8H8Cl2N2O B2416412 3-Amino-6-chloro-1,3-dihydroindol-2-one;hydrochloride CAS No. 1078566-89-8](/img/structure/B2416412.png)
3-Amino-6-chloro-1,3-dihydroindol-2-one;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Amino-6-chloro-1,3-dihydroindol-2-one hydrochloride is C8H8Cl2N2O. Its molecular weight is 219.07. The SMILES string representation is Cl.NC1C(=O)Nc2c(Cl)cccc12 .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C8H9ClN2O . The InChI string representation is 1S/C8H8N2O.ClH/c9-7-5-3-1-2-4-6(5)10-8(7)11;/h1-4,7H,9H2,(H,10,11);1H .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . These compounds could potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have been reported to possess anticancer activity . These compounds could potentially be used in the development of new anticancer drugs.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . These compounds could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been reported to possess antioxidant activity . These compounds could potentially be used in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . These compounds could potentially be used in the treatment of various microbial infections.
Antidiabetic Activity
Indole derivatives have been reported to possess antidiabetic activity . These compounds could potentially be used in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have been found to possess antimalarial activity . These compounds could potentially be used in the treatment of malaria.
Safety and Hazards
Mechanism of Action
Target of Action
The compound belongs to the class of indole derivatives, which are known to interact with a variety of biological targets and play significant roles in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence several biochemical pathways, leading to downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties .
properties
IUPAC Name |
3-amino-6-chloro-1,3-dihydroindol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCFJQQMTAKLAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride | |
CAS RN |
1078566-89-8 |
Source
|
Record name | 3-amino-6-chloro-2,3-dihydro-1H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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